molecular formula C25H32N4O2S B14401949 N,N-Dicyclohexyl-N'-[4-(4-nitroanilino)phenyl]thiourea CAS No. 88477-61-6

N,N-Dicyclohexyl-N'-[4-(4-nitroanilino)phenyl]thiourea

Katalognummer: B14401949
CAS-Nummer: 88477-61-6
Molekulargewicht: 452.6 g/mol
InChI-Schlüssel: ZJCVEAXAFKDKMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dicyclohexyl-N’-[4-(4-nitroanilino)phenyl]thiourea is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of cyclohexyl groups, a nitroaniline moiety, and a thiourea linkage, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dicyclohexyl-N’-[4-(4-nitroanilino)phenyl]thiourea typically involves the reaction of N,N-dicyclohexylcarbodiimide with 4-nitroaniline in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:

N,N-dicyclohexylcarbodiimide+4-nitroanilineN,N-Dicyclohexyl-N’-[4-(4-nitroanilino)phenyl]thiourea\text{N,N-dicyclohexylcarbodiimide} + \text{4-nitroaniline} \rightarrow \text{N,N-Dicyclohexyl-N'-[4-(4-nitroanilino)phenyl]thiourea} N,N-dicyclohexylcarbodiimide+4-nitroaniline→N,N-Dicyclohexyl-N’-[4-(4-nitroanilino)phenyl]thiourea

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dicyclohexyl-N’-[4-(4-nitroanilino)phenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The thiourea moiety can be oxidized to form corresponding sulfonyl derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed.

Major Products

The major products formed from these reactions include amino derivatives, sulfonyl compounds, and various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

N,N-Dicyclohexyl-N’-[4-(4-nitroanilino)phenyl]thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of N,N-Dicyclohexyl-N’-[4-(4-nitroanilino)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-Dicyclohexylthiourea
  • N,N-Dicyclohexyl-4-morpholinecarboxamidine
  • N,N-Dicyclohexyl-4-(N,N-dimethylamino)phenylphosphine

Uniqueness

N,N-Dicyclohexyl-N’-[4-(4-nitroanilino)phenyl]thiourea is unique due to the presence of the nitroaniline moiety, which imparts distinct chemical and biological properties. This makes it different from other similar compounds that may lack this functional group.

Eigenschaften

CAS-Nummer

88477-61-6

Molekularformel

C25H32N4O2S

Molekulargewicht

452.6 g/mol

IUPAC-Name

1,1-dicyclohexyl-3-[4-(4-nitroanilino)phenyl]thiourea

InChI

InChI=1S/C25H32N4O2S/c30-29(31)24-17-15-20(16-18-24)26-19-11-13-21(14-12-19)27-25(32)28(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h11-18,22-23,26H,1-10H2,(H,27,32)

InChI-Schlüssel

ZJCVEAXAFKDKMS-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)N(C2CCCCC2)C(=S)NC3=CC=C(C=C3)NC4=CC=C(C=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.